molecular formula C18H11BrN2O2S2 B2816491 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-bromothiophene-2-carboxamide CAS No. 391223-77-1

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-bromothiophene-2-carboxamide

Cat. No. B2816491
CAS RN: 391223-77-1
M. Wt: 431.32
InChI Key: OVRRIPFRTGLOMU-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have been studied for their potential biological activities . They are known for their strong fluorescence and luminescence properties . These compounds are often used in the development of new drugs, particularly for their anti-tubercular properties .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For example, N-monoalkylated benzothiazole-sulfonamides can undergo a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama–Mitsunobu reaction .

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary depending on their specific structure and the biological target. For example, some benzothiazole derivatives have been found to inhibit COX-1 and COX-2, which are key enzymes involved in inflammation .

Safety and Hazards

The safety and hazards of benzothiazole derivatives can vary depending on their specific structure. Some benzothiazole derivatives have been found to be safe anti-inflammatory agents .

Future Directions

The future directions in the study of benzothiazole derivatives could involve the development of new synthetic methods, the exploration of their potential biological activities, and the design of new drugs based on these compounds .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-bromothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN2O2S2/c19-16-8-7-15(24-16)17(23)20-10-5-6-13(22)11(9-10)18-21-12-3-1-2-4-14(12)25-18/h1-9,22H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRRIPFRTGLOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(S4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-bromothiophene-2-carboxamide

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